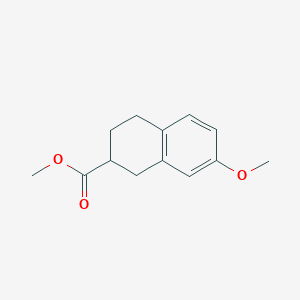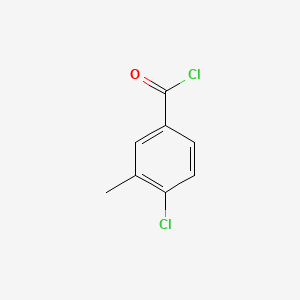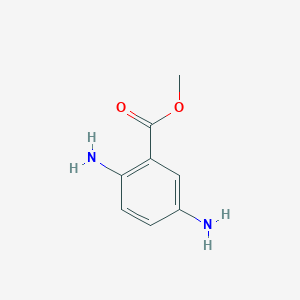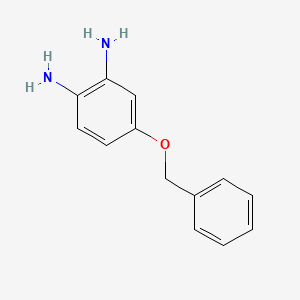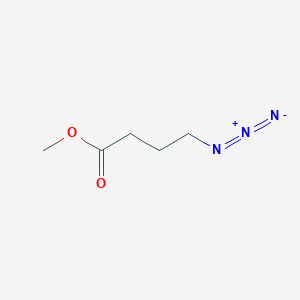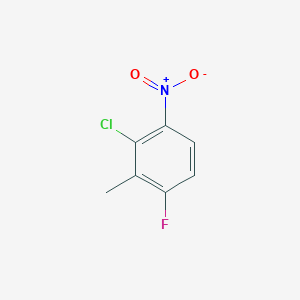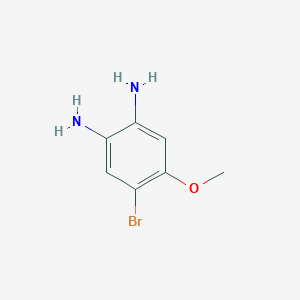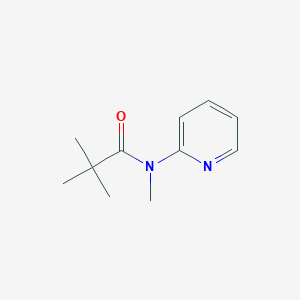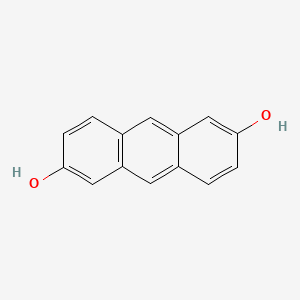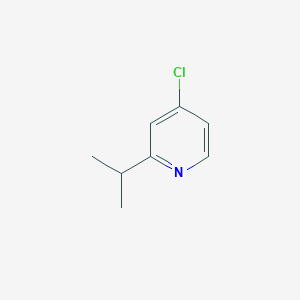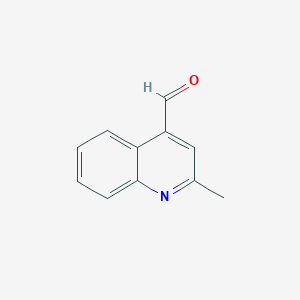
2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester, commonly known as Norbornene-2-carboxylic acid, is a cyclic organic compound that has a wide range of applications in the field of chemistry. It is a versatile compound that can be used in the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals.
Mechanism Of Action
The mechanism of action of Norbornene-2-carboxylic acid is not well understood. However, it is believed to act as a Michael acceptor, which means it can react with a nucleophile to form a covalent bond. This property makes it useful in the synthesis of various organic compounds.
Biochemical And Physiological Effects
Norbornene-2-carboxylic acid has no known biochemical or physiological effects. However, its derivatives may have biological activity and can be used in the development of new drugs.
Advantages And Limitations For Lab Experiments
One of the major advantages of using Norbornene-2-carboxylic acid in lab experiments is its versatility. It can be used in the synthesis of various organic compounds, including polymers and pharmaceuticals. It is also relatively easy to synthesize and is readily available. However, one of the limitations of using Norbornene-2-carboxylic acid is that it can be toxic and should be handled with care.
Future Directions
There are several future directions for the use of Norbornene-2-carboxylic acid in scientific research. One area of interest is the development of new polymers with unique properties for various applications. Another area of interest is the development of new pharmaceuticals with improved efficacy and fewer side effects. Additionally, Norbornene-2-carboxylic acid can be used in the development of new catalysts for organic reactions.
Conclusion:
Norbornene-2-carboxylic acid is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it useful in the synthesis of various organic compounds, including polymers and pharmaceuticals. While there are limitations to its use, the future directions for the development of new polymers, pharmaceuticals, and catalysts make Norbornene-2-carboxylic acid an important compound in the field of chemistry.
Synthesis Methods
Norbornene-2-carboxylic acid can be synthesized through various methods. The most common method involves the reaction of norbornene with maleic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then hydrolyzed to obtain Norbornene-2-carboxylic acid. Other methods of synthesis include the reaction of norbornene with maleic acid, fumaric acid, or itaconic acid in the presence of a catalyst.
Scientific Research Applications
Norbornene-2-carboxylic acid has a wide range of applications in scientific research. It is commonly used in the synthesis of polymers, such as polynorbornene, which has unique physical and chemical properties. Polynorbornene is used in various applications such as drug delivery, tissue engineering, and coatings. Norbornene-2-carboxylic acid is also used in the synthesis of various pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics.
properties
CAS RN |
33791-58-1 |
|---|---|
Product Name |
2-Propenoic acid, 3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indenyl ester |
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
8-tricyclo[5.2.1.02,6]dec-3-enyl prop-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-2-13(14)15-12-7-8-6-11(12)10-5-3-4-9(8)10/h2-4,8-12H,1,5-7H2 |
InChI Key |
FUAUEJPEWIQMAI-UHFFFAOYSA-N |
SMILES |
C=CC(=O)OC1CC2CC1C3C2C=CC3 |
Canonical SMILES |
C=CC(=O)OC1CC2CC1C3C2C=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



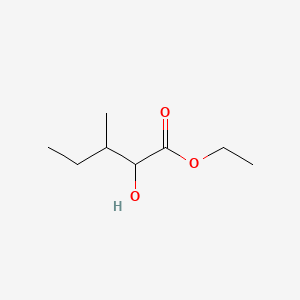
![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1601627.png)
